(9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde
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Overview
Description
(9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde is a chemical compound that belongs to the morphinan class of chemicals. This compound is structurally related to dextromethorphan, a well-known antitussive (cough suppressant) used in many over-the-counter medications . The compound’s structure includes a morphinan backbone with a methoxy group at the 3-position and an aldehyde group at the 17-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical or research applications .
Chemical Reactions Analysis
Types of Reactions
(9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Primary alcohols from reduction.
- Various substituted morphinan derivatives from substitution reactions .
Scientific Research Applications
(9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde involves its interaction with specific molecular targets in the brain. It is known to bind to sigma-1 receptors and NMDA receptors, modulating their activity and influencing neurotransmitter release . This interaction can lead to various pharmacological effects, including antitussive and neuroprotective properties .
Comparison with Similar Compounds
Similar Compounds
Dextromethorphan: A well-known antitussive with a similar morphinan structure but different functional groups.
Levorphanol: An opioid analgesic with a similar morphinan backbone but different pharmacological properties.
Morphine: A potent opioid analgesic with a similar structure but different functional groups and effects.
Uniqueness
(9alpha,13alpha,14alpha)-3-Methoxymorphinan-17-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and pharmacological properties. Its ability to interact with sigma-1 and NMDA receptors sets it apart from other morphinan derivatives, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
28973-48-0 |
---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(1R,9R,10S)-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carbaldehyde |
InChI |
InChI=1S/C18H23NO2/c1-21-14-6-5-13-10-17-15-4-2-3-7-18(15,16(13)11-14)8-9-19(17)12-20/h5-6,11-12,15,17H,2-4,7-10H2,1H3/t15-,17-,18-/m1/s1 |
InChI Key |
FZNYYMPPLIJMRC-KBAYOESNSA-N |
Isomeric SMILES |
COC1=CC2=C(C[C@@H]3[C@@H]4[C@@]2(CCCC4)CCN3C=O)C=C1 |
SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3C=O)C=C1 |
Canonical SMILES |
COC1=CC2=C(CC3C4C2(CCCC4)CCN3C=O)C=C1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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